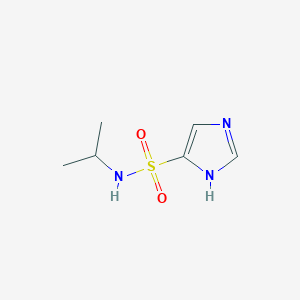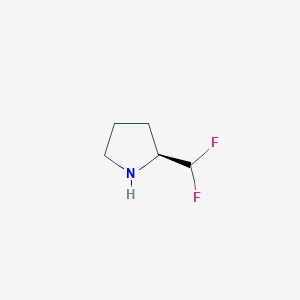
(2S)-2-(difluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a difluoromethyl group attached to the second carbon of a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . Another approach involves the use of chiral pyrrolidine functionalized metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to achieve the desired stereochemistry .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(Difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the difluoromethyl group, potentially leading to the formation of different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products: Major products formed from these reactions include pyrrolinium-based ionic liquid crystals, various fluorinated derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
(2S)-2-(Difluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (2S)-2-(difluoromethyl)pyrrolidine involves its interaction with molecular targets and pathways. For example, in the context of drug discovery, the compound can act as an inhibitor of specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar fluorinated groups, used as a catalyst in hydrogen-bonding organocatalysis.
Uniqueness: (2S)-2-(Difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions in biological systems, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C5H9F2N |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2S)-2-(difluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)4-2-1-3-8-4/h4-5,8H,1-3H2/t4-/m0/s1 |
InChI Key |
BRJUDDAYKBMPMV-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(F)F |
Canonical SMILES |
C1CC(NC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



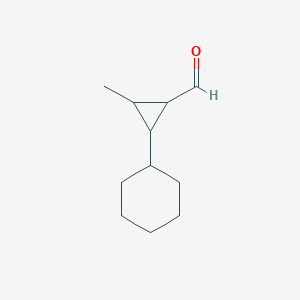
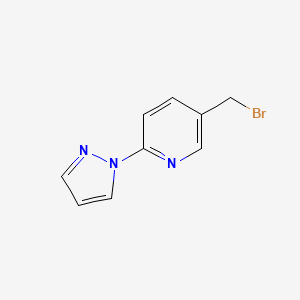
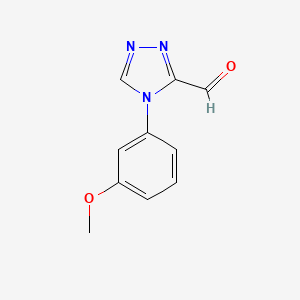
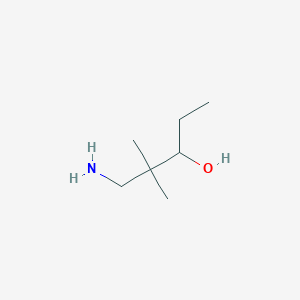

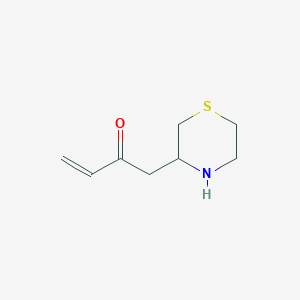
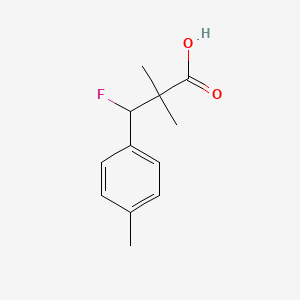
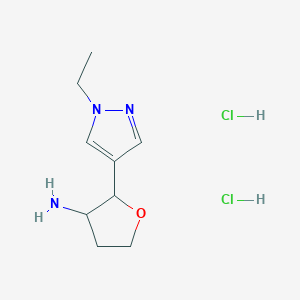

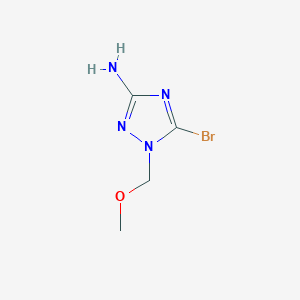

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
